molecular formula C8H13N3O2S B14188376 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide CAS No. 917899-40-2

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Cat. No.: B14188376
CAS No.: 917899-40-2
M. Wt: 215.28 g/mol
InChI Key: KDODEAXCHLORNR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors. The core pyrazole-sulfonamide structure is a privileged scaffold in medicinal chemistry, known for its versatility and presence in compounds with a broad spectrum of biological activities . This compound is especially valuable for researchers focused on overcoming resistance in oncology therapeutics. The cyclopropyl group is a strategically important fragment in drug design, often utilized to enhance a molecule's metabolic stability, increase potency by enforcing a favorable conformation, and improve the overall drug-like properties of pharmacological leads . Recent research has demonstrated that incorporating a cyclopropane sulfonamide moiety into molecular structures can yield highly active compounds against resistant mutations. For instance, structurally related cyclopropane sulfonamide derivatives have been designed as potent epidermal growth factor receptor (EGFR) inhibitors capable of overcoming C797S-mediated resistance in non-small cell lung cancer (NSCLC) . These inhibitors are crucial for addressing the acquired resistance that develops against third-generation therapeutics like Osimertinib. Beyond oncology, the pyrazole sulfonamide core is a foundational structure explored for its potential in other research areas, including as a synthetic intermediate for the development of boron-containing compounds used in bioconjugation and the construction of diverse screening libraries . Researchers can utilize this reagent as a key building block for constructing more complex, functionalized molecules or as a core template for screening against various biological targets. This product is provided for Research Use Only (RUO). It is strictly for application in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

917899-40-2

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

5-cyclopropyl-N,N-dimethylpyrazole-1-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-10(2)14(12,13)11-8(5-6-9-11)7-3-4-7/h5-7H,3-4H2,1-2H3

InChI Key

KDODEAXCHLORNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)C2CC2

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

The synthesis of 5-cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide involves two critical steps:

  • Construction of the 5-cyclopropyl-1H-pyrazole core .
  • Introduction of the N,N-dimethylsulfonamide group at the pyrazole nitrogen .

Synthesis of 5-Cyclopropyl-1H-Pyrazole

The pyrazole ring with a cyclopropyl substituent can be synthesized via cyclocondensation or cross-coupling strategies:

Cyclocondensation of 1,3-Dicarbonyl Derivatives

Reaction of cyclopropyl-substituted 1,3-diketones or β-ketoesters with hydrazines forms the pyrazole ring. For example:

  • Substrate : Ethyl cyclopropylacetoacetate (synthesized via Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate).
  • Reaction : Treatment with hydrazine hydrate in ethanol under reflux yields 5-cyclopropyl-1H-pyrazole-3-carboxylate, followed by decarboxylation to 5-cyclopropyl-1H-pyrazole.

Example Protocol

Step Reagents/Conditions Yield Reference
Cyclocondensation Hydrazine hydrate, EtOH, reflux, 6 h 75%
Decarboxylation HCl (aq), Δ, 2 h 90%
Cross-Coupling Reactions

Post-functionalization of pre-formed pyrazoles via Suzuki-Miyaura coupling introduces the cyclopropyl group:

  • Substrate : 5-Bromo-1H-pyrazole.
  • Reagents : Cyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
  • Conditions : 80°C, 12 h.

Optimized Parameters

Parameter Value Impact on Yield
Catalyst Loading 5 mol% Pd Maximizes coupling efficiency
Solvent System DME/H₂O (3:1) Enhances solubility
Temperature 80°C Balances reaction rate and side reactions

N-Sulfonation of Pyrazole

The sulfonamide group is introduced via reaction of the pyrazole nitrogen with a sulfonyl chloride:

Direct Sulfonylation
  • Reagents : N,N-Dimethylsulfamoyl chloride (ClSO₂NMe₂), base (e.g., pyridine or Et₃N).
  • Mechanism : Base deprotonates the pyrazole NH, facilitating nucleophilic attack on the sulfonyl chloride.

Representative Procedure

  • Dissolve 5-cyclopropyl-1H-pyrazole (1.0 equiv) in anhydrous DCM.
  • Add Et₃N (2.5 equiv) and ClSO₂NMe₂ (1.2 equiv) at 0°C.
  • Stir at room temperature for 4 h.
  • Purify via column chromatography (hexane/EtOAc).

Yield Data

Scale (mmol) Solvent Base Yield
10 DCM Et₃N 82%
50 THF Pyridine 78%
Alternative Sulfur Trioxide Complexes

For lab-scale safety, sulfur trioxide–dimethylamine complex (SO₃·NMe₂H) can replace ClSO₂NMe₂ under mild conditions.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Cyclocondensation High atom economy; fewer steps Requires specialized 1,3-dicarbonyl precursors
Cross-Coupling Modular for diverse substituents Pd catalyst cost; stringent anhydrous conditions
Direct Sulfonylation Rapid; high yields Handling sulfonyl chlorides requires caution

Purity and Characterization

  • HPLC Purity : >98% for sulfonylation products.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 1.05–1.15 (m, 4H, cyclopropyl), 3.10 (s, 6H, NMe₂), 6.45 (s, 1H, pyrazole-H).
    • IR (KBr) : 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-N).

Industrial-Scale Considerations

  • Cost-Effective Routes : Cyclocondensation is preferred for bulk synthesis due to lower catalyst costs.
  • Safety : SO₂Cl₂ and ClSO₂NMe₂ require controlled handling; alternatives like SO₃·NMe₂H mitigate risks.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

Comparison with Similar Compounds

N,N-Dimethyl-1H-pyrazole-1-sulfonamide

  • Structure: No substituent at position 5.
  • Properties : The absence of a substituent reduces steric bulk and lipophilicity compared to the cyclopropyl analog. This parent compound (CAS 133228-21-4) serves as a baseline for evaluating substituent effects .

5-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Structure : Bromine substituent at position 5 (CAS 934405-34-2).
  • Its higher molecular weight (260.10 g/mol vs. 215.27 g/mol for the cyclopropyl analog) reflects increased polarity .

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Structure : Cyclopropyl at position 5.
  • Properties : The cyclopropyl group introduces steric bulk and lipophilicity, which may enhance membrane permeability. Its electron-donating nature could stabilize the pyrazole ring electronically, contrasting with bromine’s effects.

Table 1: Substituent Effects at Position 5

Compound Substituent (Position 5) Molecular Weight (g/mol) Key Properties
N,N-Dimethyl-1H-pyrazole-1-sulfonamide H 175.21 Baseline polarity, low steric hindrance
5-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide Br 260.10 Increased polarity, electron-withdrawing
5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide Cyclopropyl 215.27 Enhanced lipophilicity, electron-donating

Functional Group Variations

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

  • Structure : Carboxamide at position 3 (vs. sulfonamide at position 1).
  • Positional differences (1 vs. 3) may alter hydrogen-bonding capabilities and steric interactions in biological systems .

Substituent Position Variations

3-(4-Bromo-3,5-difluorophenyl)-N,N-dimethyl-1H-pyrazole-1-sulfonamide

  • Structure : Aryl halide substituent at position 3 (CAS 2416489-11-5).
  • Properties : The bulky, electron-deficient aryl group at position 3 contrasts with the 5-cyclopropyl substituent, likely influencing binding specificity and metabolic stability .

Complex Derivatives

5-Cyclopropyl-N,N-dimethyl-1-(3-(phenylsulfonamido)phenyl)-1H-pyrazole-4-carboxamide (8aa)

  • Structure : Additional phenylsulfonamido-phenyl and carboxamide groups.
  • Properties : The extended structure (MW 409.2 g/mol) demonstrates how functionalization at multiple positions can enhance molecular complexity. NMR data (δ 10.57 ppm for NH) and LC-MS (m/z 409.2 [M-1]-) confirm structural integrity .

Biological Activity

5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide, with the CAS number 917899-40-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide is C8H12N4O2S, with a molecular weight of 216.27 g/mol. Its structure features a pyrazole ring substituted with a cyclopropyl group and a sulfonamide moiety, which is key to its biological activity.

PropertyValue
CAS No.917899-40-2
Molecular FormulaC8H12N4O2S
Molecular Weight216.27 g/mol
IUPAC Name5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Antiproliferative Effects

Recent studies have demonstrated that pyrazole derivatives, including 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide, exhibit antiproliferative activity against various cancer cell lines. In vitro assays conducted on U937 cells revealed that these compounds can inhibit cell proliferation effectively without exhibiting significant cytotoxicity at certain concentrations .

The mechanism by which 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide exerts its biological effects primarily involves its interaction with specific molecular targets. The sulfonamide group is known to participate in enzyme inhibition, particularly targeting kinases involved in cellular signaling pathways. For instance, it has been shown to selectively inhibit the G2019S variant of the LRRK2 kinase, which is implicated in Parkinson's disease .

Enzyme Inhibition

The compound has been characterized as a potent inhibitor of specific kinases:

  • Kinase Selectivity : It demonstrated good selectivity towards LRRK2 variants over wild-type forms in extensive screening against 482 kinases .
  • Stability and Metabolism : The compound exhibited excellent stability in human liver microsomes, suggesting favorable pharmacokinetic properties that are crucial for therapeutic applications .

Study on Anticancer Properties

In a study focusing on the antiproliferative effects of pyrazole derivatives, including 5-Cyclopropyl-N,N-dimethyl-1H-pyrazole-1-sulfonamide:

  • Cell Lines Tested : U937 (human histiocytic lymphoma) cells were used.
  • Methodology : Cell viability was assessed using the CellTiter-Glo Luminescent assay.
  • Findings : The compound exhibited significant inhibition of cell growth with an IC50 value indicating effective potency without inducing cytotoxicity at higher concentrations .

Research on Kinase Inhibition

A study investigating the selectivity and potency of various pyrazole sulfonamides found that:

  • Selectivity Profile : The compound showed selective inhibition against LRRK2 variants with minimal off-target effects.
  • Pharmacokinetic Properties : It maintained high stability and low efflux ratios in permeability assays, suggesting potential for central nervous system penetration .

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